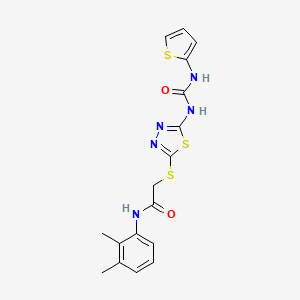
N-(2,3-dimethylphenyl)-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H17N5O2S3 and its molecular weight is 419.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,3-dimethylphenyl)-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential applications based on recent research findings.
Chemical Structure and Synthesis
The compound can be represented by the following structural formula:
Synthesis Overview
The synthesis typically involves the following steps:
- Formation of the Thiourea Derivative : The initial step involves reacting thiophene derivatives with isocyanates to form thiourea intermediates.
- Cyclization to Thiadiazole : The thiourea is then cyclized to form the 1,3,4-thiadiazole ring.
- Final Amidation : The final product is obtained through amidation with 2,3-dimethylphenyl acetic acid derivatives.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing thiadiazole and thiophene moieties. For instance:
- In vitro Studies : Compounds similar to this compound have shown significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research indicates that derivatives of thiadiazole exhibit promising anticancer properties:
- Cell Line Studies : Compounds related to this structure have demonstrated cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and HEK293T (human embryonic kidney cells). For example, certain derivatives showed IC50 values significantly lower than standard chemotherapeutics like cisplatin .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Cellular Uptake : Its lipophilic nature enhances cellular uptake, allowing for more effective interaction with intracellular targets.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antibacterial Activity | Anticancer Activity |
|---|---|---|---|
| N-(2,3-Dimethylphenyl)-... | Structure | Moderate (against E. coli) | Significant (IC50 < 10 μM) |
| Similar Thiadiazole Derivative | Structure | High (against S. aureus) | Moderate (IC50 ~ 20 μM) |
Case Studies
- Antibacterial Study : A study evaluated the efficacy of various thiadiazole derivatives against Xanthomonas oryzae. The results indicated that some compounds exhibited inhibition rates exceeding 50% at concentrations as low as 100 μg/mL .
- Anticancer Study : Another investigation into the anticancer properties of related compounds showed that specific derivatives had IC50 values significantly lower than conventional treatments when tested against breast cancer cell lines .
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[5-(thiophen-2-ylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S3/c1-10-5-3-6-12(11(10)2)18-13(23)9-26-17-22-21-16(27-17)20-15(24)19-14-7-4-8-25-14/h3-8H,9H2,1-2H3,(H,18,23)(H2,19,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHCNSKLCWVILJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CS3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













